molecular formula C13H6ClF6NO B2879403 2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 866152-28-5

2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine

Cat. No.: B2879403
CAS No.: 866152-28-5
M. Wt: 341.64
InChI Key: VVAVDGSGTQVMPF-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine is a pyridine derivative with a chlorine atom at position 2, a trifluoromethyl (-CF₃) group at position 3, and a phenoxy substituent at position 6, which is further substituted with a trifluoromethyl group at the meta position of the phenyl ring. This compound’s molecular formula is C₁₄H₈ClF₆NO, with a molecular weight of 355.5 g/mol.

Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF6NO/c14-11-9(13(18,19)20)4-5-10(21-11)22-8-3-1-2-7(6-8)12(15,16)17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAVDGSGTQVMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=C(C=C2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorinated groups on biological systems.

  • Industry: The compound is used in the production of agrochemicals and functional materials due to its unique physicochemical properties.

Mechanism of Action

The mechanism by which 2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological activities.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The following table compares the substituents, molecular weights, and key structural features of the target compound with five analogous pyridine derivatives:

Compound Name Position 2 Position 3 Position 6 Molecular Weight (g/mol) Key Features
2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine (Target) Chlorine Trifluoromethyl (-CF₃) 3-(Trifluoromethyl)phenoxy 355.5 High lipophilicity; dual trifluoromethyl groups enhance metabolic stability
2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile 3-(Trifluoromethyl)phenoxy Cyano (-CN) 3-(Trifluoromethyl)phenyl 408.3 Cyano group increases polarity; bulky substituents at positions 2 and 6
3-Methanesulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine 3-(Trifluoromethyl)phenoxy Methanesulfonyl (-SO₂CH₃) Phenyl 407.4 Sulfonyl group improves solubility; methyl at position 4 adds steric bulk
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine 3-Chlorophenyl - 3-(Trifluoromethyl)phenyl Not provided Thioether (methylsulfanyl) at position 4 enhances nucleophilicity
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Chloromethyl (-CH₂Cl) Trifluoromethyl (-CF₃) Methoxy (-OCH₃) 225.6 Chloromethyl group increases reactivity; smaller substituent at position 6

Functional Group Impact on Properties

  • Trifluoromethyl (-CF₃) : Present in the target compound and analogs , this group enhances metabolic stability and electron-withdrawing effects, which can improve binding affinity in biological targets.
  • Chlorine vs. Chloromethyl : The target’s chlorine at position 2 is less reactive than the chloromethyl group in , which may undergo hydrolysis or nucleophilic substitution.
  • Phenoxy vs. Phenyl: The phenoxy group in the target and introduces oxygen-based polarity, whereas phenyl substituents in are purely hydrophobic.
  • Cyano (-CN) and Methanesulfonyl (-SO₂CH₃): These groups in and increase polarity and solubility compared to the target’s trifluoromethyl and chloro groups.

Molecular Weight and Steric Effects

The target compound (355.5 g/mol) is lighter than (408.3 g/mol) and (407.4 g/mol), primarily due to the absence of bulky substituents like phenyl or methanesulfonyl. Its smaller size may improve membrane permeability in drug design.

Biological Activity

2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine is a synthetic compound that belongs to the class of pyridine derivatives. Its unique chemical structure, characterized by the presence of trifluoromethyl groups and a phenoxy moiety, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical properties are crucial for understanding its biological activity. Below is a summary of its key characteristics:

PropertyValue
CAS Number 138377-34-1
Molecular Formula C13H7ClF6N
Molecular Weight 307.63 g/mol
Boiling Point Not available
Solubility Soluble in organic solvents
Density Not specified

The biological activity of this compound can be attributed to its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy in inhibiting specific enzymes or receptors.

Inhibition Studies

Research indicates that compounds with similar structures exhibit significant inhibition of various enzymes:

  • 5-Hydroxytryptamine (5-HT) Uptake : The trifluoromethyl group has been shown to enhance the potency of related compounds for inhibiting serotonin uptake by up to six-fold compared to non-fluorinated analogs .
  • Reverse Transcriptase Inhibition : The incorporation of trifluoromethyl groups can lower the pKa of cyclic carbamates, facilitating stronger interactions with target proteins involved in viral replication .

Antimicrobial Activity

Studies have demonstrated that compounds containing similar structural motifs exhibit antimicrobial properties. For instance, pyridine derivatives have been evaluated for their effectiveness against various bacterial strains:

  • Staphylococcus aureus : Compounds similar to this compound showed minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against this pathogen .
  • Escherichia coli : Comparatively lower activity was observed against E. coli, indicating a selective potency towards Gram-positive bacteria.

Case Studies

  • Case Study on Antiviral Activity :
    A recent study explored the antiviral potential of pyridine derivatives, including those with trifluoromethyl substitutions. Results indicated that these compounds effectively inhibited viral replication in vitro, suggesting their potential as therapeutic agents against viral infections.
  • Case Study on Enzyme Inhibition :
    Another investigation focused on the enzyme inhibition profile of related compounds. The study revealed that certain derivatives could significantly inhibit enzymes involved in metabolic pathways, which may lead to their application in treating metabolic disorders.

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